molecular formula C18H28ClN3O5 B5231012 3,4,5-trimethoxy-N'-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride

3,4,5-trimethoxy-N'-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride

Cat. No.: B5231012
M. Wt: 401.9 g/mol
InChI Key: JUUHSDZTZCMRTM-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N’-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride is a compound that has garnered interest in the field of pharmaceutical chemistry. It is known for its potential therapeutic applications, particularly in the treatment of migraines due to its antiserotonin activity .

Preparation Methods

The synthesis of 3,4,5-trimethoxy-N’-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride involves several stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3,4,5-trimethoxy-N’-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride has been extensively studied for its scientific research applications. In chemistry, it serves as a valuable intermediate in the synthesis of other complex molecules. . Additionally, its unique structure makes it a subject of interest in the study of molecular interactions and drug design.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride involves its interaction with serotonin receptors. By acting as a serotonin antagonist, it helps to modulate the levels of serotonin in the brain, thereby alleviating symptoms associated with migraines . The molecular targets and pathways involved include the serotonin receptors and the associated signaling pathways that regulate cerebral blood flow.

Comparison with Similar Compounds

When compared to other similar compounds, 3,4,5-trimethoxy-N’-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride stands out due to its specific antiserotonin activity. Similar compounds include 3,4,5-trimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide and 2,3,4-trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-ylidene)benzohydrazide hydrochloride . These compounds share structural similarities but differ in their pharmacological profiles and therapeutic applications.

Properties

IUPAC Name

3,4,5-trimethoxy-N'-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5.ClH/c1-24-14-11-13(12-15(25-2)17(14)26-3)18(23)20-19-16(22)7-10-21-8-5-4-6-9-21;/h11-12H,4-10H2,1-3H3,(H,19,22)(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUHSDZTZCMRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCN2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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